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Compound of Interest

Compound Name: Chromium nickel oxide (Cr2NiO4)

Cat. No.: B088943 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to the refinement of lattice parameters for the spinel

compound Cr2NiO4. It includes troubleshooting guides, frequently asked questions (FAQs),

detailed experimental protocols, and data presentation tables to assist in overcoming common

challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What is the crystal structure of Cr2NiO4 at room temperature?

A1: At room temperature, Cr2NiO4 possesses a tetragonally distorted spinel structure.[1][2]

This distortion is a result of the Jahn-Teller effect acting on the Ni2+ ions in the tetrahedral sites

of the spinel lattice.[1] The crystallographic space group is I41/amd.[2]

Q2: Does Cr2NiO4 undergo any phase transitions?

A2: Yes, Cr2NiO4 undergoes a structural phase transition from its room-temperature tetragonal

phase to an orthorhombic phase (space group Fddd) at a ferrimagnetic transition temperature

of approximately 65-70 K.[2][3][4] This transition is coupled with the magnetic ordering of the

material.[1][3]

Q3: What are the typical lattice parameters for Cr2NiO4?
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A3: The lattice parameters of Cr2NiO4 are dependent on temperature due to the phase

transition. Below is a summary of reported lattice parameters for both the tetragonal and

orthorhombic phases.

Phase
Temperatur
e (K)

a (Å) b (Å) c (Å) Reference

Tetragonal 100 ~8.17 ~8.17 ~8.56 [2]

Orthorhombic 15 ~8.171 ~8.184 ~8.563 [2]

Orthorhombic 40 similar to 15K similar to 15K similar to 15K [2]

Q4: What is the Rietveld refinement method and why is it used for Cr2NiO4?

A4: The Rietveld method is a powerful analytical technique used to refine the crystal structure

of a material from powder diffraction data (like XRD). It works by fitting a calculated diffraction

pattern, based on a structural model, to the entire experimental pattern. This method is

essential for Cr2NiO4 to accurately determine its lattice parameters, atomic positions, and

phase fractions, especially when dealing with the subtle structural changes associated with its

phase transition.[2]

Q5: What are the most common challenges when performing Rietveld refinement on Cr2NiO4?

A5: The most common challenges include:

Modeling the Jahn-Teller Distortion: Accurately describing the tetragonal distortion in the

room-temperature phase can be complex.[5][6]

Handling the Phase Transition: Refining a two-phase mixture of the tetragonal and

orthorhombic structures around the transition temperature requires careful handling of phase

fractions and lattice parameters for both phases.

Preferred Orientation: Due to the non-spherical shape of Cr2NiO4 crystallites, they may not

be randomly oriented in the powder sample, leading to systematic errors in diffraction peak

intensities.
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Peak Shape and Asymmetry: Accurately modeling the shape and potential asymmetry of the

diffraction peaks is crucial for a good refinement.

Troubleshooting Guides
This section provides solutions to specific issues that may arise during the synthesis, data

collection, and refinement of Cr2NiO4.

Synthesis and Sample Preparation
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Issue Probable Cause Recommended Solution

Incomplete reaction or

presence of secondary phases

(e.g., NiO, Cr2O3)

Insufficient reaction

temperature or time during

solid-state synthesis.

Inhomogeneous mixing of

precursors.

Increase the calcination

temperature or duration.

Ensure thorough grinding and

mixing of the precursor

powders. Consider using a

synthesis method that

promotes homogeneity at the

atomic level, such as sol-gel or

auto-combustion.

Broad or asymmetric XRD

peaks

Small crystallite size. Non-

uniform strain. Poor sample

preparation for XRD

measurement.

Optimize annealing

temperature and time to

promote crystal growth. Ensure

the powder is finely and

uniformly ground. Use a back-

loading or side-loading sample

holder to create a flat and

densely packed sample

surface, minimizing sample

height displacement errors.

Intensities of certain XRD

peaks are consistently too high

or too low

Preferred orientation of

crystallites.

During sample preparation,

gently press the powder into

the holder to avoid aligning the

crystallites. If possible, mix the

sample with an amorphous

binder or use a capillary

sample holder to promote

random orientation. During

Rietveld refinement, apply a

preferred orientation correction

model (e.g., March-Dollase or

spherical harmonics).[1]

Rietveld Refinement
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Issue Probable Cause Recommended Solution

Poor fit between calculated

and observed diffraction

patterns (high R-factors)

Incorrect starting structural

model (space group, atomic

positions). Inaccurate

background modeling.

Inappropriate peak shape

function.

Verify the correct space group

for the temperature of data

collection (I41/amd for room

temperature, Fddd for low

temperature).[2] Manually fit

the background before starting

the refinement. Experiment

with different peak shape

functions (e.g., Pseudo-Voigt,

Pearson VII) and refine their

parameters.

Refinement is unstable or

diverges

Refining too many parameters

simultaneously in the initial

stages. Strong correlation

between certain parameters.

Poor quality of the

experimental data.

Follow a sequential refinement

strategy. Start by refining the

scale factor and background

parameters, followed by lattice

parameters, peak shape

parameters, and finally atomic

positions and occupancies.

Check for correlations between

parameters and refine them in

separate cycles if necessary.

Ensure the XRD data has a

good signal-to-noise ratio and

minimal instrumental artifacts.

Difficulty in modeling the Jahn-

Teller distortion

The standard isotropic atomic

displacement parameters may

not be sufficient to describe the

anisotropic displacements

caused by the Jahn-Teller

effect.

Consider using anisotropic

displacement parameters for

the relevant atoms (especially

Ni and O) if the data quality

allows. This can provide a

more accurate description of

the local coordination

environment.[5]

Inaccurate phase fractions

during the tetragonal-

Overlapping peaks from the

two phases. Incorrect initial

Perform the refinement on a

region of the diffraction pattern
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orthorhombic transition estimates for the phase

fractions.

where peaks from both phases

are well-resolved. Use initial

phase fraction estimates

based on the temperature

relative to the known transition

temperature. Constrain the

sum of the phase fractions to

unity.

Experimental Protocols
Synthesis of Cr2NiO4 Powder via Sol-Gel Auto-
Combustion
This method offers good homogeneity and can produce nanocrystalline powders.

Materials:

Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O)

Chromium(III) nitrate nonahydrate (Cr(NO3)3·9H2O)

Citric acid (C6H8O7)

Ammonia solution (NH3·H2O)

Deionized water

Procedure:

Precursor Solution: Dissolve stoichiometric amounts of Ni(NO3)2·6H2O and Cr(NO3)3·9H2O

(molar ratio Ni:Cr = 1:2) in a minimum amount of deionized water with constant stirring.

Chelation: Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of

citric acid to total metal cations should be 1:1. Stir the solution until a clear, homogeneous

mixture is obtained. Citric acid acts as a chelating agent and fuel for the combustion.
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pH Adjustment: Adjust the pH of the solution to ~7 by slowly adding ammonia solution. This

will promote the formation of a gel.

Gel Formation: Heat the solution on a hot plate at 80-90 °C with continuous stirring. The

solution will gradually become more viscous and eventually form a transparent gel.

Auto-Combustion: Increase the temperature of the hot plate to 200-250 °C. The gel will swell

and then undergo a self-igniting combustion reaction, producing a voluminous, dark powder.

Calcination: Calcine the resulting powder in a furnace at 800-1000 °C for 2-4 hours in air to

obtain the crystalline Cr2NiO4 phase. The exact temperature and time may need to be

optimized to achieve the desired crystallinity and phase purity.

Powder X-ray Diffraction (PXRD) Data Collection
Instrumentation:

A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source

(e.g., Cu Kα).

A low-temperature stage for temperature-dependent measurements.

Procedure:

Sample Preparation: Finely grind the synthesized Cr2NiO4 powder in an agate mortar to

ensure a uniform particle size.

Sample Mounting:

For Room Temperature Measurement: Use a standard back-loading sample holder. Gently

press the powder into the cavity to create a flat surface that is flush with the holder's

surface. Avoid excessive pressure to minimize preferred orientation.

For Low-Temperature Measurement: Mount the powder on a sample holder compatible

with the low-temperature stage. Ensure good thermal contact between the sample and the

holder.

Data Collection Parameters:
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2θ Range: 10-90° (or wider to capture a sufficient number of reflections).

Step Size: 0.01-0.02°.

Dwell Time: 1-5 seconds per step (adjust to obtain good counting statistics).

Temperature: For temperature-dependent studies, allow the sample to thermally

equilibrate at each desired temperature before starting the measurement.

Visualizations
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Caption: Workflow for Rietveld Refinement of Cr2NiO4.
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Caption: Troubleshooting Logic for Rietveld Refinement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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